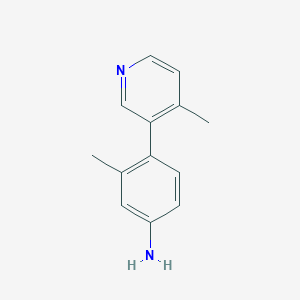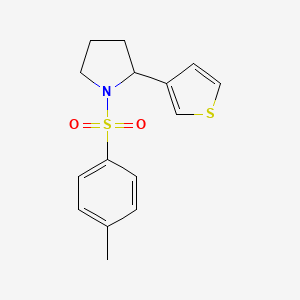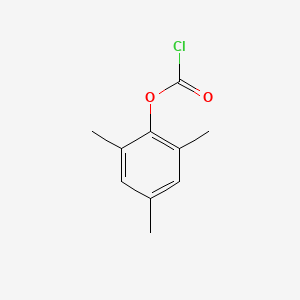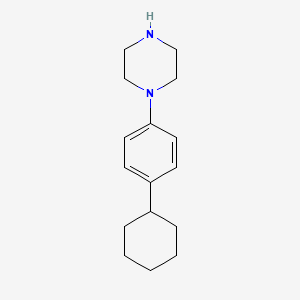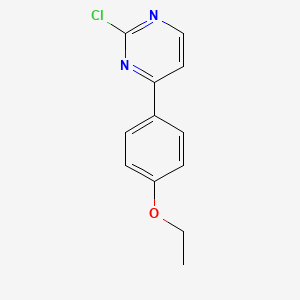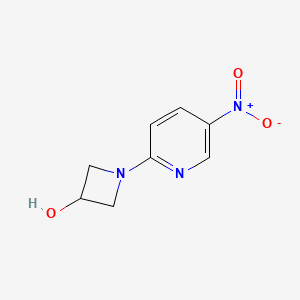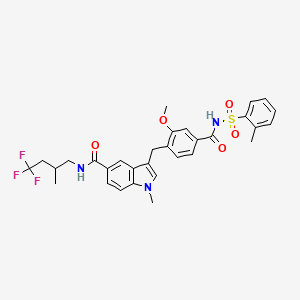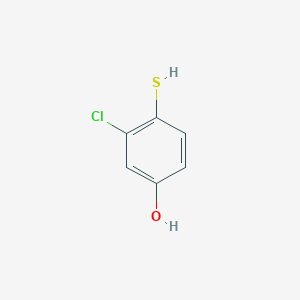
3-chloro-4-sulfanylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-sulfanylphenol is an organosulfur compound that features a thiol group (-SH) and a hydroxyl group (-OH) attached to a benzene ring, along with a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-sulfanylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2-chlorophenol with thiourea, followed by hydrolysis to yield the desired product . Another method includes the reaction of 2-chlorophenol with hydrogen sulfide in the presence of a base, such as sodium hydroxide, under elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .
化学反应分析
Types of Reactions
3-chloro-4-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiophenol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
3-chloro-4-sulfanylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pesticides, and other specialty chemicals
作用机制
The mechanism of action of 3-chloro-4-sulfanylphenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with target molecules .
相似化合物的比较
Similar Compounds
- 4-Hydroxythiophenol
- 2-Mercaptophenol
- 4-Mercaptophenol
Uniqueness
3-chloro-4-sulfanylphenol is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
属性
分子式 |
C6H5ClOS |
|---|---|
分子量 |
160.62 g/mol |
IUPAC 名称 |
3-chloro-4-sulfanylphenol |
InChI |
InChI=1S/C6H5ClOS/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H |
InChI 键 |
NOVYXHUXXQVNMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)Cl)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


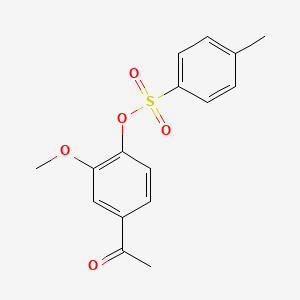
![8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde](/img/structure/B8692674.png)
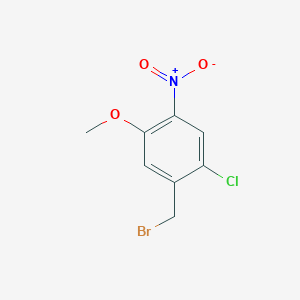
![1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8692694.png)
![Tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8692697.png)
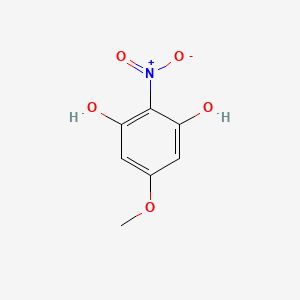
![N-[(4-Hydroxyphenyl)methyl]formamide](/img/structure/B8692710.png)
